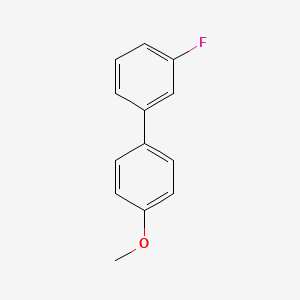

3-Fluoro-4'-methoxybiphenyl

Description

Structure

3D Structure

Properties

IUPAC Name |

1-fluoro-3-(4-methoxyphenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11FO/c1-15-13-7-5-10(6-8-13)11-3-2-4-12(14)9-11/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOZCDFKRNKCRLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC(=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30374589 | |

| Record name | 3-Fluoro-4'-methoxybiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30374589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72093-48-2 | |

| Record name | 3-Fluoro-4'-methoxybiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30374589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3 Fluoro 4 Methoxybiphenyl and Its Analogues

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods for the construction of carbon-carbon bonds, forming the backbone of many synthetic routes for biphenyl (B1667301) derivatives. arkat-usa.org

Suzuki-Miyaura Coupling Protocols for Biphenyl Formation

The Suzuki-Miyaura coupling reaction, which involves the reaction of an organoboron compound with an organic halide or triflate in the presence of a palladium catalyst and a base, is a cornerstone of modern organic synthesis for creating biphenyls. arkat-usa.orgdiva-portal.org This reaction is valued for its mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability of a vast array of boronic acids and their derivatives. gre.ac.ukfujifilm.com

The synthesis of 3-Fluoro-4'-methoxybiphenyl via Suzuki-Miyaura coupling can be approached in two primary ways, each with its own set of optimization strategies.

One common route involves the coupling of 1-Bromo-3-fluorobenzene (B1666201) with 4-methoxyphenylboronic acid . researchgate.net Another viable pathway is the reaction between 3-fluorophenylboronic acid and 4-bromoanisole (B123540) . smolecule.comethz.ch The choice between these two strategies can depend on the commercial availability and cost of the starting materials, as well as the desired final yield and purity.

Optimization of the reaction conditions is crucial for achieving high yields. Key parameters that are often screened include the choice of solvent, base, and reaction temperature. For instance, a study on the coupling of 1-bromo-3-fluorobenzene with phenylboronic acid identified a system of 2-propanol and potassium phosphate (B84403) as highly efficient. researchgate.net In other cases, bases like sodium carbonate, potassium carbonate, sodium hydroxide (B78521), and triethylamine (B128534) are commonly employed. arkat-usa.orgfujifilm.comlsu.edu The reaction temperature can also be a critical factor, with some reactions proceeding efficiently at room temperature while others require heating. thieme-connect.comrsc.org

Table 1: Reactant Precursors for Suzuki-Miyaura Coupling

| Reactant 1 | Reactant 2 | Resulting Biphenyl |

|---|---|---|

| 1-Bromo-3-fluorobenzene | 4-Methoxyphenylboronic acid | 3-Fluoro-4'-methoxybiphenyl |

| 3-Fluorophenylboronic acid | 4-Bromoanisole | 3-Fluoro-4'-methoxybiphenyl |

| 4-Acetyl-3'-fluoro-4'-methoxy biphenyl | Sodium hypobromite | 3'-fluoro-4'-methoxybiphenyl-4-carboxylic acid prepchem.com |

| 1-Bromo-4-fluorobenzene (B142099) | 4-Fluorophenylboronic acid | 4,4'-Difluorobiphenyl ugr.es |

The choice of palladium catalyst and associated ligands plays a pivotal role in the efficiency of the Suzuki-Miyaura coupling. Common palladium sources include palladium(II) acetate (B1210297) (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). nih.govyonedalabs.com

Pd(OAc)₂ is a stable and widely used precatalyst that is typically reduced in situ to the active Pd(0) species. yonedalabs.com The addition of phosphine (B1218219) ligands, such as triphenylphosphine (B44618) (PPh₃), is often necessary to stabilize the active catalyst and facilitate the catalytic cycle. rsc.org The ratio of Pd(OAc)₂ to the phosphine ligand can significantly impact the reaction outcome. rsc.org For example, a 1:2 ratio of 'Pd(OAc)₂' to PPh₃ can lead to the formation of a dinuclear Pd(I) complex, which can be a highly active catalyst. rsc.org

Pd(PPh₃)₄ is a pre-formed Pd(0) complex that is often used directly as the catalyst. yonedalabs.com It is a reliable catalyst for a wide range of Suzuki-Miyaura couplings. nih.gov

The catalytic cycle of the Suzuki-Miyaura reaction generally involves three key steps: oxidative addition of the organic halide to the Pd(0) complex, transmetalation of the organoboron compound, and reductive elimination to form the biphenyl product and regenerate the Pd(0) catalyst. yonedalabs.com The efficiency of each of these steps is influenced by the ligand system. Bulky and electron-rich phosphine ligands can often enhance the rate of the reaction, particularly for less reactive aryl chlorides. thieme-connect.com

Table 2: Common Palladium Catalysts and Ligands

| Catalyst | Common Ligand(s) | Key Characteristics |

|---|---|---|

| Pd(OAc)₂ | PPh₃, PCy₃ | Precatalyst, requires in situ reduction. thieme-connect.comyonedalabs.com |

| Pd(PPh₃)₄ | PPh₃ (already complexed) | Air-sensitive but highly active Pd(0) catalyst. yonedalabs.com |

| PdCl₂(dppf) | dppf | Often used for challenging couplings. |

| Pd₂(dba)₃ | Various phosphines | Versatile Pd(0) source. yonedalabs.com |

Alternative Transition Metal-Catalyzed Coupling Approaches

While the Suzuki-Miyaura coupling is highly prevalent, other transition metal-catalyzed reactions offer alternative pathways for biphenyl synthesis.

The Hiyama coupling is a palladium-catalyzed cross-coupling reaction between organosilanes and organic halides. synarchive.comwikipedia.org A key feature of the Hiyama coupling is the activation of the organosilane with a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF). wikipedia.orgorganic-chemistry.org This activation is necessary due to the relatively low reactivity of the carbon-silicon bond. rsc.org The fluoride ion attacks the silicon atom, forming a hypervalent silicate (B1173343) species that is more reactive in the transmetalation step of the catalytic cycle. organic-chemistry.orgrsc.org

However, the use of fluoride can be a limitation, as it can be basic and may cleave sensitive protecting groups. wikipedia.org To address this, fluoride-free Hiyama coupling methods have been developed. organic-chemistry.org One such approach involves the use of copper(I) salts as co-catalysts. wikipedia.org Copper(I) salts can promote the reaction, potentially by facilitating the transmetalation step. researchgate.net In some cases, a synergistic effect between fluoride ions and copper(I) salts has been observed, leading to enhanced reaction efficiency. researchgate.net The addition of a copper co-catalyst can also allow for the use of milder activating agents. wikipedia.orgnih.gov

Microwave-Assisted Synthetic Approaches for Biphenyl Derivatives

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. rasayanjournal.co.inresearchgate.net The use of microwave irradiation can lead to significantly reduced reaction times, increased product yields, and often cleaner reactions compared to conventional heating methods. rasayanjournal.co.in This technique has been successfully applied to the synthesis of various biphenyl derivatives, including those prepared via Suzuki-Miyaura coupling. rasayanjournal.co.inacs.org

The benefits of microwave heating stem from its unique heating mechanism, which involves direct coupling of microwave energy with the polar molecules in the reaction mixture, leading to rapid and uniform heating. researchgate.net This can be particularly advantageous for reactions that are slow at ambient temperature or require high temperatures for extended periods. Several studies have reported the successful synthesis of biphenyl derivatives under microwave irradiation, highlighting the potential of this technology to improve the efficiency and environmental friendliness of organic synthesis. rasayanjournal.co.inrsc.orgshd-pub.org.rs

Grignard Reagent Mediated Synthetic Pathways (e.g., utilizing 3-Fluoro-4-methoxyphenylmagnesium bromide)

Grignard reagents are powerful tools in organic synthesis for the formation of carbon-carbon bonds. The use of organomagnesium halides, such as 3-Fluoro-4-methoxyphenylmagnesium bromide, provides a direct and efficient route to biphenyl structures.

The synthesis of the Grignard reagent itself, for instance, 3-Fluoro-4-methoxyphenylmagnesium bromide, is typically achieved by reacting the corresponding aryl bromide (1-bromo-3-fluoro-4-methoxybenzene) with magnesium metal in an anhydrous ether solvent like tetrahydrofuran (B95107) (THF). sigmaaldrich.comgoogle.com The reaction is initiated, often with the aid of an activator like iodine or 1,2-dibromoethane, and proceeds under an inert atmosphere to prevent quenching of the highly reactive Grignard reagent. sci-hub.se

Once formed, 3-Fluoro-4-methoxyphenylmagnesium bromide can be used in cross-coupling reactions to generate the biphenyl scaffold. A common strategy involves the reaction of the Grignard reagent with a suitable coupling partner, such as a halobenzene. For the synthesis of 3-Fluoro-4'-methoxybiphenyl, this would involve a reaction with a 4-halomethoxybenzene derivative. However, a more versatile and widely employed method is the Suzuki-Miyaura coupling, where the Grignard reagent is first converted into a boronic acid or boronic ester intermediate. nih.govacs.org

For example, 3-Fluoro-4-methoxyphenylmagnesium bromide can be reacted with a trialkyl borate, such as trimethyl borate, followed by acidic workup to yield (3-fluoro-4-methoxyphenyl)boronic acid. sci-hub.se This boronic acid can then be coupled with a 4-haloanisole (e.g., 4-bromoanisole or 4-iodoanisole) in the presence of a palladium catalyst and a base to furnish 3-Fluoro-4'-methoxybiphenyl. rsc.org

The table below summarizes key aspects of Grignard reagent formation and its application in biphenyl synthesis.

| Reagent/Step | Description | Key Considerations |

| Grignard Reagent Formation | Reaction of an aryl halide (e.g., 1-bromo-3-fluoro-4-methoxybenzene) with magnesium metal. | Requires anhydrous conditions and an inert atmosphere. The reactivity can be influenced by the solvent and the presence of activators. researchgate.net |

| Cross-Coupling Partner | Typically an aryl halide or a derivative suitable for coupling reactions. | The choice of halide (I > Br > Cl) can affect reactivity. rsc.org |

| Suzuki-Miyaura Coupling | A palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide. | This is a highly versatile and widely used method for C-C bond formation, offering good functional group tolerance. nih.govacs.org |

| Intermediate Formation | Conversion of the Grignard reagent to a boronic acid or ester. | Reaction with trialkyl borates followed by hydrolysis is a common procedure. sci-hub.se |

Strategic Fluorination Approaches in Biphenyl Synthesis

The introduction of fluorine into a biphenyl structure can be achieved at various stages of the synthesis, a concept often referred to as "late-stage fluorination". harvard.edu This approach is particularly valuable as it allows for the diversification of complex molecules at a later synthetic step, providing rapid access to a library of fluorinated analogues. harvard.edunih.gov

Historically, the synthesis of fluorinated aromatics often involved carrying the fluorine atom through a multi-step sequence. harvard.edu However, modern methods focus on the direct introduction of fluorine onto a pre-formed biphenyl scaffold or one of its precursors. These strategies can be broadly categorized into electrophilic and nucleophilic fluorination reactions.

Electrophilic Fluorination: This approach utilizes reagents that deliver an electrophilic fluorine species ("F+"). Reagents such as Selectfluor (F-TEDA-BF4) and N-Fluorobenzenesulfonimide (NFSI) are commonly employed. harvard.edu For instance, an aryl stannane (B1208499) or an aryl Grignard reagent derived from a biphenyl precursor can be treated with an electrophilic fluorinating agent to install the fluorine atom. harvard.edu The reaction of phenylmagnesium bromide with an electrophilic fluorine source has been shown to produce fluorobenzene. harvard.edu This method's applicability, however, can be limited by the functional group tolerance due to the high basicity of the organometallic precursors. harvard.edu

Nucleophilic Fluorination: This method involves the displacement of a leaving group on the aromatic ring by a nucleophilic fluoride source, such as potassium fluoride (KF) or tetra-n-butylammonium fluoride (TBAF). nih.gov Nucleophilic aromatic substitution (SNAr) is a classic example, though it is typically restricted to electron-deficient aromatic rings. nih.gov

Recent advancements have focused on transition-metal-catalyzed methods to enable the nucleophilic fluorination of electron-rich and electron-neutral arenes. nih.gov Palladium and copper catalysts have shown promise in mediating these transformations. nih.gov For example, copper-catalyzed fluorination of aryl boronic esters has emerged as a viable method. nih.gov

The table below outlines different strategic fluorination approaches.

| Fluorination Strategy | Reagent Type | Description | Key Features |

| Late-Stage Electrophilic Fluorination | Electrophilic ("F+") | Introduction of fluorine onto a complex molecule in the final steps of a synthesis. harvard.edu | Allows for rapid diversification of analogues. Reagents include Selectfluor and NFSI. harvard.edunih.gov |

| Silver-Mediated Fluorination | Electrophilic | Utilizes a silver(I) salt to facilitate the fluorination of aryl stannanes with an electrophilic fluorine source. harvard.edu | Demonstrates good functional group tolerance and can be applied to complex molecules. harvard.edu |

| Copper-Catalyzed Nucleophilic Fluorination | Nucleophilic (F-) | Employs a copper catalyst to mediate the reaction between an aryl boronic ester and a fluoride source. nih.gov | Enables fluorination of electron-rich systems and utilizes stable, commercially available catalysts. nih.gov |

| Palladium-Catalyzed Fluorination | Nucleophilic (F-) | Involves the use of palladium complexes to facilitate the radiofluorination of arenes. nih.gov | Offers potential for enhanced reactivity and selectivity in introducing fluorine-18 (B77423) for PET imaging. nih.gov |

The development of these advanced synthetic methods provides chemists with a versatile toolkit for the preparation of 3-Fluoro-4'-methoxybiphenyl and a wide array of other fluorinated biphenyl analogues, paving the way for the discovery of new materials and therapeutic agents.

Elucidation of Reaction Mechanisms in the Synthesis of 3 Fluoro 4 Methoxybiphenyl

Mechanistic Insights into Palladium-Catalyzed Cross-Couplings

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are among the most efficient and widely used methods for constructing the carbon-carbon bond between the two aromatic rings of 3-Fluoro-4'-methoxybiphenyl. mdpi.com The catalytic cycle provides a framework for understanding how a palladium catalyst facilitates this transformation.

The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle with three key steps, starting from a Palladium(0) species. princeton.eduyoutube.com

Oxidative Addition : The catalytic cycle begins with the oxidative addition of an aryl halide, such as 1-bromo-3-fluorobenzene (B1666201), to a coordinatively unsaturated Pd(0) complex. This step involves the insertion of the palladium atom into the carbon-halogen bond, leading to the formation of a square planar Pd(II) intermediate. youtube.com The palladium center is oxidized from the 0 to the +2 state.

Transmetalation : In this step, the organic group from an organoboron reagent (e.g., 4-methoxyphenylboronic acid) is transferred to the palladium(II) complex. This process requires the presence of a base, such as potassium carbonate (K₂CO₃), which activates the boronic acid to form a more nucleophilic boronate species. researchgate.net The halide or other leaving group on the palladium is replaced by the 4-methoxyphenyl (B3050149) group, resulting in a diarylpalladium(II) complex. Kinetic data suggest that in some systems, hydroxide (B78521) ions, often used as the base, can play multiple roles, including accelerating the transmetalation step. researchgate.net

Reductive Elimination : This is the final and product-forming step of the cycle. The two organic groups (the 3-fluorophenyl and 4-methoxyphenyl moieties) on the Pd(II) complex are coupled, forming the C-C bond of 3-Fluoro-4'-methoxybiphenyl. youtube.com This process reduces the palladium center from Pd(II) back to Pd(0), regenerating the active catalyst which can then enter another catalytic cycle. Studies on related (aryl)(fluoroaryl)palladium complexes show that the electronic properties and steric hindrance of the coupling partners significantly influence the rate and selectivity of this step. rsc.org Due to the electron-withdrawing nature of fluoroalkyl substituents, reductive elimination can sometimes be the turnover-limiting step of the reaction. berkeley.edu

The efficiency and rate of the synthesis of 3-Fluoro-4'-methoxybiphenyl via Suzuki-Miyaura coupling are highly dependent on the choice of catalyst, ligands, base, and solvent.

Catalysts and Ligands : The palladium catalyst is typically stabilized by ligands, most commonly phosphines. These ligands are not mere spectators; they modulate the electronic properties and steric environment of the palladium center, influencing the rates of the individual steps in the catalytic cycle. nih.gov Electron-rich and bulky phosphine (B1218219) ligands, such as SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl), can enhance the rate of both oxidative addition and reductive elimination, allowing reactions to be performed at lower catalyst loadings and milder temperatures. nih.govresearchgate.net The design of air-stable palladium complexes with specific phosphine ligands has been a key area of research to overcome challenges associated with catalyst deactivation. organic-chemistry.org

| Temperature (°C) | Time (h) | Base | Solvent | Conversion (%) |

|---|---|---|---|---|

| 70 | 3 | K₂CO₃ | DMF/H₂O (95:5) | 18 |

| 70 | 24 | K₂CO₃ | DMF/H₂O (95:5) | 45 |

| 110 | 3 | K₂CO₃ | DMF/H₂O (95:5) | 58 |

| 110 | 24 | K₂CO₃ | DMF/H₂O (95:5) | 80 |

Examination of Nucleophilic Aromatic Substitution (SNAr) Pathways in Fluorinated Aromatics

Nucleophilic Aromatic Substitution (SNAr) is a fundamental reaction mechanism for substituting a leaving group on an aromatic ring with a nucleophile. wikipedia.org In the context of fluorinated aromatics, this pathway is particularly relevant because the high electronegativity of fluorine can activate the ring towards nucleophilic attack. core.ac.uk

The SNAr mechanism proceeds via a two-step addition-elimination process. core.ac.uk First, the nucleophile attacks the electron-deficient aromatic ring at the carbon atom bearing the leaving group, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. wikipedia.orgcore.ac.uk In the second step, the leaving group departs, restoring the aromaticity of the ring.

For this mechanism to be effective, the aromatic ring must be "activated" by potent electron-withdrawing groups (EWGs) positioned ortho and/or para to the leaving group. wikipedia.org Fluorine itself acts as an EWG through its inductive effect. core.ac.uk In a molecule like 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene, the fluorine atom can be displaced by various nucleophiles because the ring is strongly activated by the nitro and pentafluorosulfanyl groups. beilstein-journals.org

While direct synthesis of 3-Fluoro-4'-methoxybiphenyl via a single SNAr step is unlikely, the principles of SNAr are crucial in the synthesis of its precursors. For example, a difluorinated precursor could potentially undergo selective substitution by a methoxide (B1231860) nucleophile. The reactivity of halogens as leaving groups in SNAr generally follows the order F > Cl > Br > I, which is opposite to the trend in SN2 reactions. This is because the rate-determining step is typically the initial nucleophilic attack, which is facilitated by the strong electron-withdrawing nature of fluorine.

Understanding Carbon-Fluorine Bond Activation in Synthetic Transformations

The carbon-fluorine (C–F) bond is the strongest single bond in organic chemistry, making it generally unreactive and challenging to cleave. mdpi.com However, the selective activation and functionalization of C–F bonds represent a powerful, albeit challenging, strategy in modern organic synthesis. chem8.org This approach provides an alternative to traditional cross-coupling reactions where C-F bonds are treated as inert substituents.

Transition metal complexes, particularly those of nickel and palladium, are capable of activating C–F bonds, typically through an oxidative addition mechanism similar to that seen with other aryl halides. mdpi.comchem8.org The cleavage of an unactivated C-F bond by a metal center is difficult but has been achieved using highly reactive, electron-rich metal complexes.

In the context of synthesizing 3-Fluoro-4'-methoxybiphenyl, C-F bond activation could hypothetically be employed in several ways:

Direct Coupling : A reaction could be designed where 1,3-difluorobenzene (B1663923) is coupled with a 4-methoxyphenyl organometallic reagent, involving the selective activation of one C-F bond over the other.

Late-Stage Functionalization : A pre-formed biphenyl scaffold containing multiple fluorine atoms could undergo regioselective C-F bond activation to introduce other functional groups.

Mechanistic studies, often supported by density functional theory (DFT) calculations, are crucial for understanding how ligands and reaction conditions can promote the selective activation of a specific C–F bond in the presence of other potentially reactive sites. chem8.org While historically dominated by transition metals, recent research has also explored the use of main-group elements and photoredox catalysis for C-F bond activation. chem8.orgnih.gov

Theoretical and Computational Chemistry Studies of 3 Fluoro 4 Methoxybiphenyl

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. Through DFT calculations, properties such as the highest occupied molecular orbital (HOMO), the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP) can be determined, offering insights into the molecule's reactivity and electronic behavior.

HOMO-LUMO Energy Gaps and Electronic Transitions

The HOMO-LUMO gap is a critical parameter derived from DFT calculations that helps in understanding the chemical reactivity and kinetic stability of a molecule. A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule is more prone to chemical reactions. The energies of these frontier orbitals also govern electronic transitions, with the energy of the transition often correlating with the HOMO-LUMO gap.

For 3-Fluoro-4'-methoxybiphenyl, one would expect the electron-donating methoxy (B1213986) group (-OCH₃) and the electron-withdrawing fluorine atom (-F) to influence the electron density distribution across the biphenyl (B1667301) system, thereby affecting the energies of the HOMO and LUMO. However, without specific calculations, quantitative values for these energies and the resulting gap cannot be provided.

Molecular Electrostatic Potential (MEP) Analysis

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is a valuable tool for predicting how a molecule will interact with other chemical species. Regions of negative electrostatic potential (typically colored in shades of red and yellow) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (colored in shades of blue) are electron-poor and prone to nucleophilic attack.

In 3-Fluoro-4'-methoxybiphenyl, the oxygen atom of the methoxy group and the fluorine atom would be expected to be regions of negative electrostatic potential due to their high electronegativity. The aromatic rings would also exhibit regions of negative potential above and below the plane of the rings. The hydrogen atoms would correspond to areas of positive electrostatic potential.

Computational Studies of C-F Bond Character and Polarity

The carbon-fluorine (C-F) bond is one of the strongest single bonds in organic chemistry, characterized by its high polarity due to the large electronegativity difference between carbon and fluorine. Computational studies, often employing methods like Natural Bond Orbital (NBO) analysis, can provide a detailed picture of the C-F bond, including its ionic and covalent character, bond strength, and the partial atomic charges on the carbon and fluorine atoms. These studies are crucial for understanding the reactivity of the C-F bond in various chemical transformations.

Advanced Materials Science Applications of 3 Fluoro 4 Methoxybiphenyl and Its Derivatives

Development of Organic Electronic and Photonic Materials

The unique molecular architecture of 3-fluoro-4'-methoxybiphenyl, which combines a rigid biphenyl (B1667301) core with strategically placed fluoro- and methoxy-substituents, makes it and its derivatives promising candidates for a new generation of organic electronic and photonic materials. The biphenyl unit provides a robust, conjugated system essential for charge transport and luminescence, while the substituents allow for the fine-tuning of electronic properties, solubility, and intermolecular interactions.

Applications in UV Absorbing and Fluorescent Systems

The biphenyl core is a well-known chromophore that absorbs ultraviolet (UV) radiation. The absorption and fluorescence characteristics of biphenyl and its derivatives are highly dependent on the nature and position of substituents on the aromatic rings. For the parent biphenyl molecule, the absorption maximum is around 248 nm, with a fluorescence emission peak at approximately 312 nm.

Furthermore, derivatives of 3-fluoro-4'-methoxybiphenyl are actively being explored for their fluorescent properties. For example, 3′-fluoro-4′-methoxyacetophenone, a closely related precursor, is used to synthesize chalcone derivatives, which are a class of compounds employed as fluorescent dyes ossila.com. This highlights the potential of the 3-fluoro-4'-methoxyphenyl moiety as a core component in the design of novel fluorophores for various applications, including sensors, bio-imaging, and security inks.

Research into Organic Light-Emitting Diodes (OLEDs) and Transistors (OLETs)

In the field of organic electronics, particularly for Organic Light-Emitting Diodes (OLEDs), there is a significant demand for high-performance host materials that can efficiently manage charge carriers (electrons and holes) and transfer energy to emissive dopants. Bipolar host materials, which possess balanced electron and hole transport capabilities, are crucial for achieving high-efficiency and long-lasting phosphorescent OLEDs (PhOLEDs).

The structure of 3-fluoro-4'-methoxybiphenyl provides a foundational scaffold for designing such bipolar materials. The biphenyl unit offers good charge transport properties and high thermal stability. The strategic placement of an electron-donating group (methoxy) and an electron-withdrawing group (fluoro) on the same molecule introduces a dipole moment and can help to create separated highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) distributions. This separation is a key strategy in the design of bipolar hosts, as it facilitates the transport of both holes and electrons. By incorporating the 3-fluoro-4'-methoxybiphenyl moiety into larger molecular structures, often containing other charge-transporting units like carbazoles or triazines, it is possible to develop novel host materials with tailored electronic properties for highly efficient blue or green PhOLEDs rsc.org.

While specific research on 3-fluoro-4'-methoxybiphenyl itself in OLEDs is not prominent, the broader class of substituted biphenyl derivatives is extensively used. The fundamental properties of the 3-fluoro-4'-methoxybiphenyl structure make its derivatives strong contenders for future development in this area.

Fabrication of Organic Laser Media and Microresonators

Organic solid-state lasers represent a promising technology for various applications due to their tunability, low cost, and ease of fabrication. The core of an organic laser is the gain medium, which is typically a fluorescent organic dye dispersed in a solid-state matrix, such as a polymer. The biphenyl scaffold is a common structural motif in many organic laser dyes due to its high fluorescence quantum yield and photostability.

Derivatives of 3-fluoro-4'-methoxybiphenyl could serve as the active gain medium in such lasers. The photophysical properties, including absorption and emission wavelengths and fluorescence quantum yield, can be tuned by chemical modification of the biphenyl core. This allows for the development of laser dyes that emit across the visible spectrum. For instance, organic dyes are often doped into a polymer matrix like poly(methyl methacrylate) (PMMA) to form the gain medium mdpi.com. The fluorination of the biphenyl core can also enhance the material's stability, a critical factor for laser applications where the gain medium is subjected to intense light excitation core.ac.uk.

The fabrication of microresonators, such as distributed feedback (DFB) structures, directly into the organic gain medium allows for the creation of compact and efficient laser devices. The processability of materials based on 3-fluoro-4'-methoxybiphenyl would be an important factor in their suitability for these advanced fabrication techniques.

Engineering of Heat-Resistant Polymers and Scintillators

The robustness of the fluorinated biphenyl structure is a key attribute that extends its utility to materials engineered for extreme environments, including high-temperature applications and radiation detection.

Engineering of Heat-Resistant Polymers

Aromatic polyimides are a class of high-performance polymers renowned for their exceptional thermal stability, mechanical strength, and chemical resistance. A key strategy for enhancing these properties, particularly for applications in aerospace and microelectronics, is the incorporation of rigid and stable molecular units into the polymer backbone.

The biphenyl unit is an ideal building block for such polymers due to its rigid, planar structure. Incorporating biphenyl moieties, for example through the use of 3,3′,4,4′-biphenyltetracarboxylic dianhydride (BPDA), into the polyimide chain enhances its thermal properties mdpi.com. Furthermore, the introduction of fluorine atoms into the polymer structure is a well-established method for improving several properties simultaneously. Fluorination increases thermal stability due to the high bond energy of the C-F bond, reduces the dielectric constant, and decreases moisture absorption.

Research has shown that combining these two strategies—using both biphenyl structures and fluorine substituents—leads to polyimides with superior performance. For example, fluorinated polyimides derived from monomers containing biphenyl units exhibit exceptionally high glass transition temperatures (Tg) and thermal decomposition temperatures mdpi.comsemanticscholar.org. The 3-fluoro-4'-methoxybiphenyl structure, if functionalized to be a suitable monomer (e.g., as a diamine or dianhydride), could be incorporated into polyimide chains to yield materials with a desirable combination of high heat resistance, processability, and specific optical properties.

Table 1: Thermal Properties of Polyimides Containing Biphenyl and Fluoro-Groups This table presents data for representative polyimides to illustrate the effect of these structural units.

| Polymer Name/Monomers | Glass Transition Temp. (Tg) | 5% Weight Loss Temp. (Td5) |

| PI-TFMB (a-BPDA + TFMB) | 365 °C | 545 °C |

| PI-FDA (a-BPDA + FDA) | 425 °C | 555 °C |

| TPPI50 | 402 °C | 563 °C |

| PPI-2 (6FCDA-BADPO) | 311 °C | - |

Data sourced from references mdpi.comsemanticscholar.orgmdpi.com. Note: The specific monomers and polymer structures vary, leading to different thermal properties. The table illustrates the general high-temperature stability achieved with these chemical motifs.

Engineering of Scintillators

Organic scintillators are materials that emit light when excited by ionizing radiation, making them essential components of radiation detectors. A common type is the plastic scintillator, which consists of a polymer matrix (like polystyrene or polyvinyltoluene) and one or more fluorescent dyes, known as fluors stanford.edu. The process involves the polymer base absorbing the energy from radiation and efficiently transferring it to the fluor, which then luminesces at a characteristic wavelength infn.it.

The fundamental requirement for a fluor is high fluorescence quantum yield. Aromatic compounds, particularly those with extended π-systems like biphenyl, are the basis for many organic scintillators. The parent biphenyl molecule itself scintillates, and its derivatives are commonly used as primary or secondary fluors (wavelength shifters).

Given that derivatives of 3-fluoro-4'-methoxybiphenyl can be designed to be highly fluorescent, they have the potential to be used as fluors in plastic scintillators ossila.com. The substitution pattern could be optimized to tune the emission wavelength for better matching with the spectral response of photodetectors (e.g., photomultiplier tubes) and to enhance solubility in the polymer matrix. While direct studies of 3-fluoro-4'-methoxybiphenyl as a scintillator are not documented, the principles of organic scintillator design suggest that its derivatives are viable candidates for this application clemson.edu.

Investigation of Liquid Crystalline Phases and Electro-Optical Properties

The precise molecular shape and strong dipole moments engendered by fluorination make fluorinated biphenyls a cornerstone of modern liquid crystal research, particularly in the quest for novel ferroelectric phases.

Ferroelectric Nematic Phases and Temperature Dependence in Fluorinated Biphenyls

The recent discovery of the ferroelectric nematic (NF) liquid crystal phase has opened up new frontiers in materials science. Unlike conventional nematic phases, the NF phase possesses spontaneous polar ordering, leading to a bulk electric polarization that makes these fluids highly responsive to electric fields.

The molecular design of compounds that exhibit this rare phase is highly specific. A key requirement is a molecule with a bent or "banana-like" shape and a strong transverse dipole moment. Fluorinated biphenyls and related terphenyl structures are central to the design of many known ferroelectric nematogens. The strategic placement of fluorine atoms is critical for several reasons:

Inducing a Strong Dipole: The high electronegativity of fluorine creates strong localized dipoles.

Modifying Molecular Shape: The position of the fluorine atoms can influence the conformation of the molecule, promoting the bent shape necessary for polar packing.

Controlling Intermolecular Interactions: Fluorine substitution affects intermolecular forces, which in turn dictates the stability and temperature range of the various liquid crystalline phases.

Optical Birefringence and Dielectric Anisotropy Studies of Biphenyl Mesogens

Influence of Fluorine and Methoxy (B1213986) Substitution

The substitution of a fluorine atom laterally on the biphenyl core, as in 3-Fluoro-4'-methoxybiphenyl, introduces a strong dipole moment perpendicular to the long molecular axis. This lateral dipole has a significant impact on the dielectric anisotropy. Generally, compounds with a strong perpendicular dipole moment tend to exhibit negative dielectric anisotropy (Δε < 0), a desirable property for technologies like in-plane switching (IPS) and vertically aligned (VA) liquid crystal displays (LCDs). The fluorine atom's high electronegativity and relatively small size allow it to alter the electronic properties without causing significant steric hindrance that could disrupt the liquid crystalline ordering.

Research Findings on Related Biphenyl Systems

Research on laterally fluorinated terphenyls has demonstrated that the number and position of fluorine substituents significantly affect the physical properties of these liquid crystals. An increase in fluorine substitution can lead to a decrease in the clearing point and a modification of the dielectric anisotropy. For example, some laterally fluorinated liquid crystals exhibit a modest negative dielectric anisotropy, which is advantageous for certain display applications.

To illustrate the typical range of values for these properties in related compounds, the following tables present data for representative fluorinated and cyanobiphenyl liquid crystals. This data helps to contextualize the expected properties of 3-Fluoro-4'-methoxybiphenyl and its derivatives.

Data Tables of Representative Biphenyl Mesogens

Below are interactive data tables summarizing the optical birefringence and dielectric anisotropy for selected biphenyl and terphenyl liquid crystal compounds that share structural similarities with 3-Fluoro-4'-methoxybiphenyl.

Table 1: Dielectric Anisotropy of Selected Fluorinated Liquid Crystal Mixtures

| Mixture ID | Dielectric Anisotropy (Δε) at 1 kHz, 23°C |

| UCF-N1 | -3.5 |

| UCF-N2 | -3.8 |

| UCF-N3 | -3.74 |

| ZOC-7003 | -3.2 |

This table presents the dielectric anisotropy for several negative dielectric anisotropy liquid crystal mixtures, highlighting the typical range of values achieved with fluorinated compounds. mdpi.com

Table 2: Birefringence of Selected Liquid Crystal Compounds and Mixtures

| Compound/Mixture | Birefringence (Δn) at 589 nm | Temperature (°C) |

| 5CB | ~0.18 | 25 |

| Fluorinated Terphenyl Mixture | 0.247 | 25 |

| Isothiocyanate-based Terphenyl | 0.401 | 25 |

This table provides a comparison of the birefringence for the well-known liquid crystal 5CB and more complex fluorinated and isothiocyanate-containing terphenyl compounds, which are known for their high birefringence. tandfonline.com

Future Directions and Emerging Research Avenues for 3 Fluoro 4 Methoxybiphenyl

Exploration of Novel Synthetic Methodologies and Catalytic Systems

The synthesis of 3-Fluoro-4'-methoxybiphenyl and its derivatives is a key area for future research, with a focus on improving efficiency, selectivity, and sustainability. Traditional cross-coupling reactions, while effective, often require harsh conditions or expensive catalysts. Emerging research is likely to focus on the development of more robust and versatile synthetic methods.

One promising avenue is the refinement of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. Future studies may explore the use of novel phosphine (B1218219) ligands to enhance the catalytic activity of palladium, allowing for lower catalyst loadings and milder reaction conditions. Additionally, the development of heterogeneous catalysts, where palladium nanoparticles are supported on materials like hypercrosslinked polystyrene, could offer improved recyclability and ease of product purification. bcrec.idamanote.com

Another area of exploration is the development of C-H activation methodologies. These reactions offer a more atom-economical approach by directly coupling aryl C-H bonds, thereby reducing the need for pre-functionalized starting materials. The regioselective fluorination of biphenyl (B1667301) precursors is also a critical area for improvement. The use of modern fluorinating agents, such as N-fluorobenzenesulfonimide (NFSI), could provide more precise control over the position of the fluorine atom. researchgate.net

| Synthetic Method | Catalyst/Reagent | Potential Advantages |

| Modified Suzuki-Miyaura Coupling | Palladium with advanced phosphine ligands | Higher yields, milder conditions, lower catalyst loading |

| Heterogeneous Catalysis | Palladium nanoparticles on polymer support | Catalyst recyclability, simplified purification |

| Direct C-H Arylation | Palladium or other transition metal catalysts | High atom economy, reduced waste |

| Late-Stage Fluorination | Electrophilic fluorinating agents (e.g., NFSI) | Precise control of fluorination site |

Integration of Advanced Computational Approaches for Predictive Material Design

The integration of computational chemistry is set to revolutionize the design of novel materials based on 3-Fluoro-4'-methoxybiphenyl. By leveraging advanced computational models, researchers can predict the properties of hypothetical derivatives and prioritize synthetic efforts on the most promising candidates. This "in silico" approach can significantly accelerate the discovery and development process.

Density Functional Theory (DFT) calculations can be employed to predict key electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for applications in organic electronics. Molecular dynamics (MD) simulations can provide insights into the bulk properties of materials, such as their thermal stability and phase behavior, which is particularly relevant for the design of liquid crystals and polymers.

Furthermore, the application of machine learning and artificial intelligence (AI) algorithms could enable the high-throughput screening of vast chemical spaces. By training models on existing experimental data, it may become possible to predict the properties of new 3-Fluoro-4'-methoxybiphenyl derivatives with a high degree of accuracy, guiding experimental work toward the most promising avenues. illinois.edu

| Computational Method | Predicted Properties | Relevance to Material Design |

| Density Functional Theory (DFT) | HOMO/LUMO energies, dipole moment, polarizability | Design of organic semiconductors and non-linear optical materials |

| Molecular Dynamics (MD) | Glass transition temperature, melting point, viscosity | Development of polymers and liquid crystals |

| Quantitative Structure-Activity Relationship (QSAR) | Biological activity, toxicity | Guiding synthesis for medicinal chemistry applications |

| Machine Learning Algorithms | High-throughput screening of virtual libraries | Accelerated discovery of materials with desired properties |

Diversification of Applications in Specialized Materials Science Fields

While fluorinated biphenyls have established applications, future research will likely focus on diversifying the use of 3-Fluoro-4'-methoxybiphenyl in highly specialized and emerging fields of materials science. The unique combination of a fluorine atom and a methoxy (B1213986) group can be leveraged to fine-tune the electronic and physical properties of materials.

In the field of organic electronics , derivatives of 3-Fluoro-4'-methoxybiphenyl could be investigated as components of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). The fluorine substituent can enhance the electron-transporting properties and improve the stability of the materials, while the methoxy group can influence the molecular packing and solubility.

The development of advanced polymers is another promising direction. Incorporating the 3-Fluoro-4'-methoxybiphenyl moiety into polymer backbones could lead to materials with enhanced thermal stability, chemical resistance, and specific optical properties. Such polymers could find applications in high-performance engineering plastics, separation membranes, and advanced coatings.

In the realm of medicinal chemistry , the 3-Fluoro-4'-methoxybiphenyl scaffold could serve as a starting point for the design of novel therapeutic agents. The introduction of fluorine can often improve metabolic stability and binding affinity of drug candidates. nih.gov Flavone derivatives containing fluorine have shown potential as antioxidants and neuroprotective agents. researchgate.net

| Potential Application Area | Key Properties Conferred by 3-Fluoro-4'-methoxybiphenyl |

| Organic Electronics (OLEDs, OFETs) | Enhanced electron transport, improved stability, tunable energy levels |

| Advanced Polymers | High thermal stability, chemical resistance, specific refractive index |

| Liquid Crystals | Modified mesophase behavior, tailored dielectric anisotropy |

| Medicinal Chemistry | Improved metabolic stability, enhanced binding affinity |

Q & A

Q. What are the established synthetic routes for 3-Fluoro-4'-methoxybiphenyl?

Methodological Answer: The compound is commonly synthesized via ruthenium-catalyzed C–H bond functionalization (e.g., coupling fluorophenol derivatives with methoxy-substituted aryl halides). For instance, a Ru-catalyzed protocol yields 3-Fluoro-4’-methoxy-[1,1’-biphenyl]-2-ol, validated by IR, MS, and HRMS data . Key steps include:

- Use of Ru catalysts for regioselective C–H activation.

- Optimization of reaction time and temperature (e.g., 80–100°C, 12–24 hours).

- Purification via column chromatography.

Spectral Validation Example (from ):

| Technique | Key Data |

|---|---|

| IR (film) | 3415, 1606, 1515, 1482 cm⁻¹ (C–H, C–O) |

| MS (EI) | m/z 200 [M⁺], 185 (base peak) |

| HRMS | Calculated: 200.0837; Found: 200.0832 |

Q. How can researchers characterize 3-Fluoro-4'-methoxybiphenyl spectroscopically?

Methodological Answer: Combine IR, NMR, and HRMS for structural confirmation:

- IR : Identify functional groups (e.g., C–F stretch at ~1100–1250 cm⁻¹, C–O from methoxy at ~1240 cm⁻¹) .

- ¹H/¹³C NMR : Assign peaks using deuterated solvents (e.g., CDCl₃). For biphenyl systems, aromatic protons appear at δ 6.8–7.5 ppm, with methoxy protons at δ ~3.8 ppm.

- HRMS : Confirm molecular weight and fragmentation patterns (e.g., m/z 200 [M⁺] with 55% relative intensity for [M⁺–CH₃] fragment) .

Advanced Research Questions

Q. How can reaction conditions be optimized for high-yield synthesis of 3-Fluoro-4'-methoxybiphenyl?

Methodological Answer: Key parameters to optimize include:

- Catalyst Loading : Test Ru(II) vs. Pd(II) catalysts for C–H activation efficiency. Ru-based systems may reduce side reactions in fluorinated systems .

- Solvent Effects : Compare polar aprotic solvents (e.g., DMF, DMSO) to enhance reaction rates.

- Substrate Ratios : Vary stoichiometry of fluorophenol and methoxy-aryl halide to minimize unreacted starting material.

- Temperature Gradients : Use stepwise heating (e.g., 60°C → 100°C) to improve regioselectivity.

Note : Monitor reaction progress via TLC or GC-MS to identify optimal stopping points.

Q. How can contradictions in reported spectral data for fluorinated biphenyls be resolved?

Methodological Answer: Discrepancies often arise from solvent effects, impurities, or instrument calibration. To resolve:

Cross-Validate Techniques : Compare NMR (¹H, ¹³C, ¹⁹F) with IR and HRMS for consistency .

Reference Analogues : Use data from structurally similar compounds (e.g., 4-Chloro-4’-methoxybiphenyl fluorescence studies ) to infer spectral trends.

Computational Modeling : Employ DFT calculations to predict NMR/IR spectra and compare with experimental data.

Q. What analytical methods are suitable for detecting trace amounts of 3-Fluoro-4'-methoxybiphenyl in complex matrices?

Methodological Answer:

- HPLC with Fluorescence Detection : Derivatize with phenylboronic acid (PBA) to enhance sensitivity, as demonstrated for 4-Chloro-4’-methoxybiphenyl .

- LC-MS/MS : Use MRM (multiple reaction monitoring) for selective quantification in biological samples.

- GC-MS : Suitable for volatile derivatives (e.g., silylated methoxy groups).

Q. Example Derivatization Protocol :

React with PBA under Suzuki-Miyaura conditions.

Optimize pH (7–9) and temperature (25–40°C) for maximum fluorescence yield.

Q. Are there known biochemical pathways or metabolic interactions for 3-Fluoro-4'-methoxybiphenyl?

Methodological Answer: While direct data is limited, insights can be drawn from analogues:

- Lichens : 4-Chloro-4’-methoxybiphenyl is metabolized to 4-hydroxy derivatives via oxidative pathways . Similar demethylation or hydroxylation may occur in microbial systems.

- In Vitro Assays : Screen against cytochrome P450 enzymes to assess metabolic stability.

- Toxicity Profiling : Use Hs68 or MC3T3-E1 cell lines to evaluate cytotoxicity .

Q. How does the fluorine substituent influence the electronic properties of 3-Fluoro-4'-methoxybiphenyl?

Methodological Answer:

- Computational Analysis : Perform DFT calculations to map electron density (e.g., Fukui indices for electrophilic/nucleophilic sites).

- Experimental Probes :

- Compare Hammett σ values with non-fluorinated analogues.

- Use X-ray crystallography to assess bond lengths and angles (e.g., C–F vs. C–H).

Q. What strategies mitigate decomposition during storage of 3-Fluoro-4'-methoxybiphenyl?

Methodological Answer:

- Storage Conditions :

- Protect from light (UV-sensitive due to aromatic fluorination).

- Store under inert gas (Ar/N₂) at –20°C to prevent oxidation.

- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 6 months) and monitor via HPLC.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.